![molecular formula C17H23N3OS B216290 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMXB-A, and it has been found to have a number of interesting properties that make it useful for a variety of applications.
Mechanism of Action
DMXB-A acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, pain perception, and inflammation. Activation of the alpha7 nAChR by DMXB-A has been found to have a number of interesting effects on these processes.
Biochemical and Physiological Effects:
Activation of the alpha7 nAChR by DMXB-A has been found to have a number of interesting biochemical and physiological effects. It has been found to enhance cognitive function, reduce inflammation, and reduce pain perception. DMXB-A has also been found to have neuroprotective effects, which may make it useful in treating neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMXB-A in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of using DMXB-A is that it is relatively expensive compared to other compounds that can be used to activate the alpha7 nAChR.
Future Directions
There are a number of potential future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of DMXB-A as an analgesic or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of DMXB-A and its effects on various physiological processes.
Synthesis Methods
The synthesis of DMXB-A involves the reaction of 2,2-dimethylpropanal with thiosemicarbazide to form 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. This compound is then reacted with 4-phenylbutanoyl chloride to form DMXB-A.
Scientific Research Applications
DMXB-A has been found to have a number of potential applications in scientific research. It has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease and schizophrenia. DMXB-A has also been found to have potential anti-inflammatory and analgesic properties.
properties
Product Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
---|---|
Molecular Formula |
C17H23N3OS |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C17H23N3OS/c1-17(2,3)12-15-19-20-16(22-15)18-14(21)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20,21) |
InChI Key |
KGPOFCIFMNKLFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.